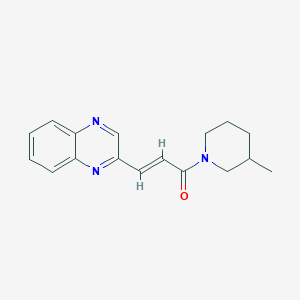![molecular formula C19H25NO2 B7505867 [1-(Cyclohexanecarbonyl)piperidin-4-yl]-phenylmethanone](/img/structure/B7505867.png)
[1-(Cyclohexanecarbonyl)piperidin-4-yl]-phenylmethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1-(Cyclohexanecarbonyl)piperidin-4-yl]-phenylmethanone, also known as CPP, is a chemical compound that has been widely studied for its potential applications in scientific research. CPP is a type of small molecule inhibitor that has been shown to have a variety of effects on biological systems. In
作用機序
[1-(Cyclohexanecarbonyl)piperidin-4-yl]-phenylmethanone acts as a small molecule inhibitor by binding to specific targets in biological systems. The exact mechanism of action of [1-(Cyclohexanecarbonyl)piperidin-4-yl]-phenylmethanone is not fully understood, but it is thought to work by binding to the active site of enzymes and blocking their activity. [1-(Cyclohexanecarbonyl)piperidin-4-yl]-phenylmethanone has been shown to bind to a variety of targets, including beta-amyloid peptides, matrix metalloproteinases, and protein kinases.
Biochemical and Physiological Effects:
[1-(Cyclohexanecarbonyl)piperidin-4-yl]-phenylmethanone has been shown to have a variety of biochemical and physiological effects. In addition to its effects on beta-amyloid peptides and enzymes involved in cancer cell proliferation, [1-(Cyclohexanecarbonyl)piperidin-4-yl]-phenylmethanone has also been shown to have anti-inflammatory effects. This has led to interest in the development of [1-(Cyclohexanecarbonyl)piperidin-4-yl]-phenylmethanone-based therapies for inflammatory diseases, such as rheumatoid arthritis.
実験室実験の利点と制限
One advantage of using [1-(Cyclohexanecarbonyl)piperidin-4-yl]-phenylmethanone in lab experiments is its small size and specificity for certain targets. This makes it a useful tool for studying the activity of specific enzymes and other biological molecules. However, one limitation of using [1-(Cyclohexanecarbonyl)piperidin-4-yl]-phenylmethanone in lab experiments is its potential toxicity. [1-(Cyclohexanecarbonyl)piperidin-4-yl]-phenylmethanone has been shown to have cytotoxic effects at high concentrations, which can limit its use in certain types of experiments.
将来の方向性
There are many potential future directions for research on [1-(Cyclohexanecarbonyl)piperidin-4-yl]-phenylmethanone. One area of interest is in the development of [1-(Cyclohexanecarbonyl)piperidin-4-yl]-phenylmethanone-based therapies for Alzheimer's disease and other neurodegenerative diseases. Another area of interest is in the development of [1-(Cyclohexanecarbonyl)piperidin-4-yl]-phenylmethanone-based therapies for cancer and inflammatory diseases. Additionally, there is interest in further exploring the mechanism of action of [1-(Cyclohexanecarbonyl)piperidin-4-yl]-phenylmethanone and identifying new targets for its use in scientific research.
合成法
[1-(Cyclohexanecarbonyl)piperidin-4-yl]-phenylmethanone can be synthesized using a variety of methods, including the reaction of piperidine with phenylacetyl chloride in the presence of cyclohexanecarbonyl chloride. This method has been shown to produce [1-(Cyclohexanecarbonyl)piperidin-4-yl]-phenylmethanone with high purity and yield. Other methods for synthesizing [1-(Cyclohexanecarbonyl)piperidin-4-yl]-phenylmethanone include the use of palladium-catalyzed coupling reactions and the use of solid-phase synthesis techniques.
科学的研究の応用
[1-(Cyclohexanecarbonyl)piperidin-4-yl]-phenylmethanone has been studied extensively for its potential applications in scientific research. One area of research that has shown promise is in the study of Alzheimer's disease. [1-(Cyclohexanecarbonyl)piperidin-4-yl]-phenylmethanone has been shown to inhibit the aggregation of beta-amyloid peptides, which are thought to play a key role in the development of Alzheimer's disease.
Another area of research where [1-(Cyclohexanecarbonyl)piperidin-4-yl]-phenylmethanone has shown potential is in the study of cancer. [1-(Cyclohexanecarbonyl)piperidin-4-yl]-phenylmethanone has been shown to inhibit the activity of certain enzymes that are involved in cancer cell proliferation. This has led to interest in the development of [1-(Cyclohexanecarbonyl)piperidin-4-yl]-phenylmethanone-based therapies for cancer.
特性
IUPAC Name |
[1-(cyclohexanecarbonyl)piperidin-4-yl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO2/c21-18(15-7-3-1-4-8-15)16-11-13-20(14-12-16)19(22)17-9-5-2-6-10-17/h1,3-4,7-8,16-17H,2,5-6,9-14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSCVHKCXGMBNJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)N2CCC(CC2)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[1-(2-fluorophenyl)ethyl]pyridine-4-carboxamide](/img/structure/B7505795.png)
![N,N,6-trimethyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7505801.png)
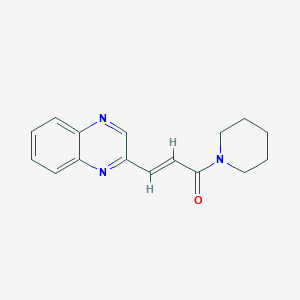
![4-cyano-N-[1-(3,4-difluorophenyl)ethyl]benzamide](/img/structure/B7505812.png)
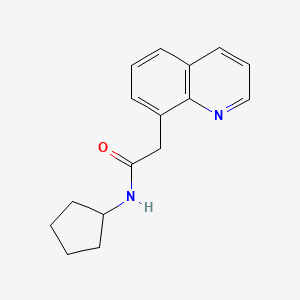
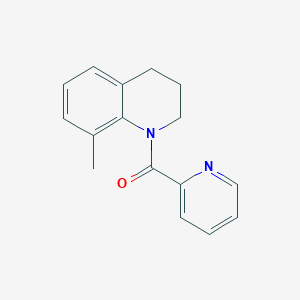
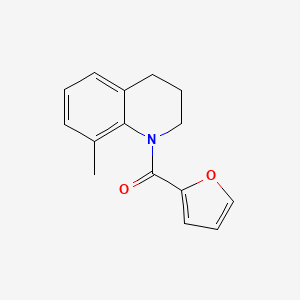
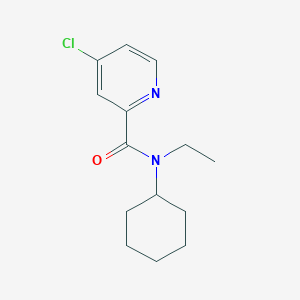
![Cyclopentyl-[3-(trifluoromethyl)piperidin-1-yl]methanone](/img/structure/B7505852.png)



